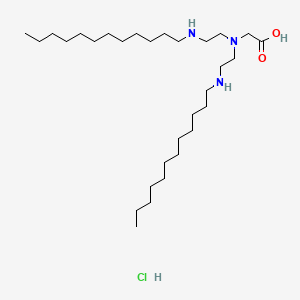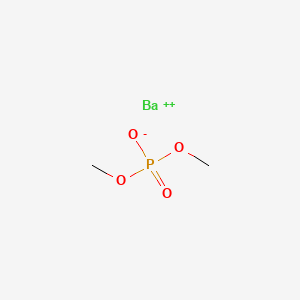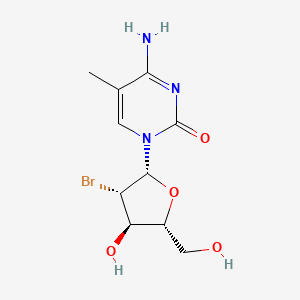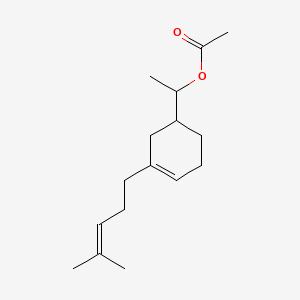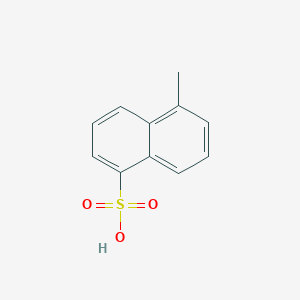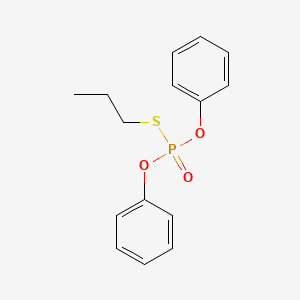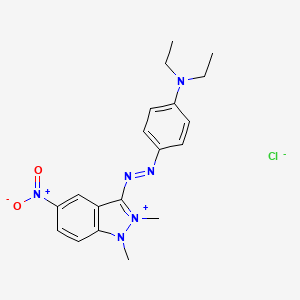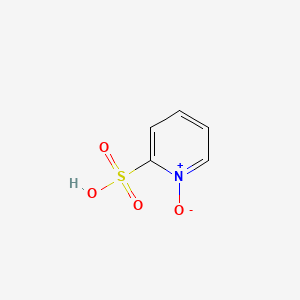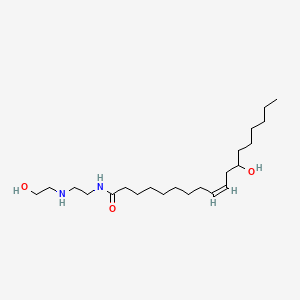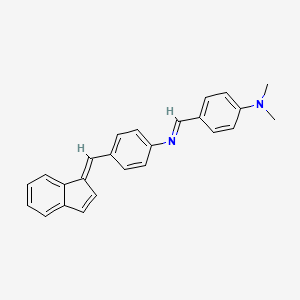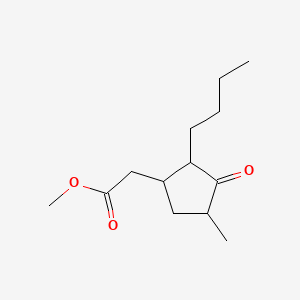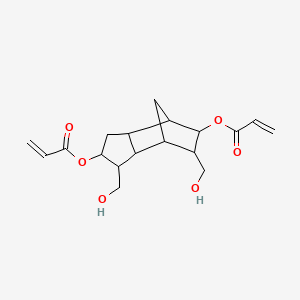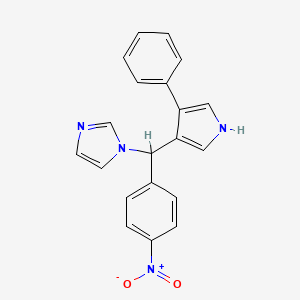
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The compound is notable for its unique structure, which includes a nitrophenyl group and a phenyl-pyrrol group attached to the imidazole core.
Méthodes De Préparation
The synthesis of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to introduce the nitrophenyl and phenyl-pyrrol groups . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines
Applications De Recherche Scientifique
1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitrophenyl and phenyl-pyrrol groups contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Compared to other phenylimidazoles, 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substituents. Similar compounds include:
4-Phenyl-1H-imidazole: Lacks the nitrophenyl and phenyl-pyrrol groups.
1-(4-Nitrophenyl)-1H-imidazole: Contains the nitrophenyl group but lacks the phenyl-pyrrol group.
4-((4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: A more complex derivative with additional functional groups.
Propriétés
Numéro CAS |
170938-57-5 |
|---|---|
Formule moléculaire |
C20H16N4O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-[(4-nitrophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole |
InChI |
InChI=1S/C20H16N4O2/c25-24(26)17-8-6-16(7-9-17)20(23-11-10-21-14-23)19-13-22-12-18(19)15-4-2-1-3-5-15/h1-14,20,22H |
Clé InChI |
ZZLWYSBRYWHHQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)[N+](=O)[O-])N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


